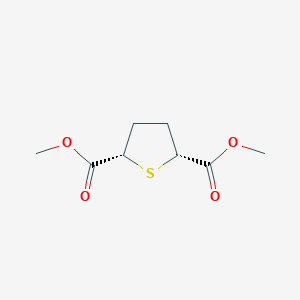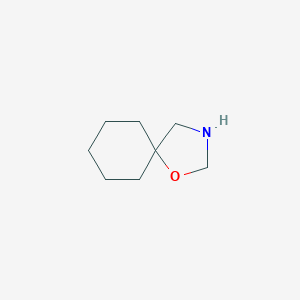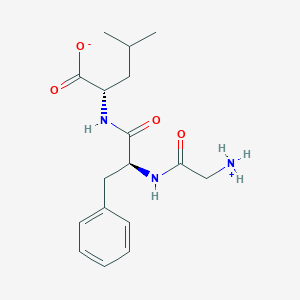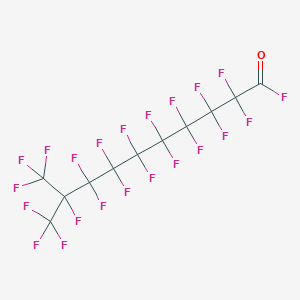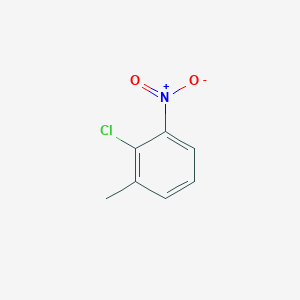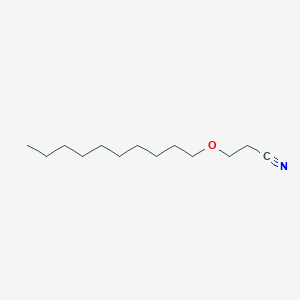
3-Decoxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Decoxypropanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-Hydroxypropionitrile and has the chemical formula C3H5NO. It is a colorless liquid that is soluble in water and has a boiling point of 115°C. In
Mecanismo De Acción
The mechanism of action of 3-Decoxypropanenitrile is not well understood. However, it is believed that this compound may act as a nucleophile in certain reactions due to the presence of the nitrile group. It may also act as a precursor for the synthesis of other compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Decoxypropanenitrile are not well documented. However, it is believed that this compound may have toxic effects on living organisms due to its potential to release cyanide ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Decoxypropanenitrile in lab experiments is its potential as a precursor for the synthesis of other compounds. Additionally, this compound is relatively easy to synthesize, making it readily available for use in experiments. However, the potential toxic effects of this compound on living organisms may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-Decoxypropanenitrile. One area of research is the development of new methods for the synthesis of this compound. Additionally, this compound may be explored for its potential use in the production of biodegradable materials and energy storage devices. Further studies are also needed to better understand the mechanism of action and potential toxic effects of 3-Decoxypropanenitrile.
Conclusion:
In conclusion, 3-Decoxypropanenitrile is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields of research.
Aplicaciones Científicas De Investigación
3-Decoxypropanenitrile has potential applications in various fields of scientific research. It has been studied for its use in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This compound is also being explored for its potential use in the production of biodegradable polymers. Additionally, 3-Decoxypropanenitrile has been studied for its potential use in the development of new materials for energy storage and conversion.
Propiedades
Número CAS |
16728-51-1 |
|---|---|
Nombre del producto |
3-Decoxypropanenitrile |
Fórmula molecular |
C13H25NO |
Peso molecular |
211.34 g/mol |
Nombre IUPAC |
3-decoxypropanenitrile |
InChI |
InChI=1S/C13H25NO/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14/h2-10,12-13H2,1H3 |
Clave InChI |
VBBZORLTUCTLEO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOCCC#N |
SMILES canónico |
CCCCCCCCCCOCCC#N |
Otros números CAS |
16728-51-1 |
Descripción física |
Liquid |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

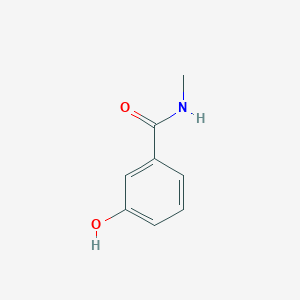
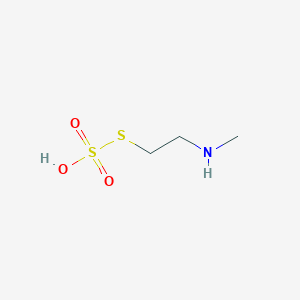
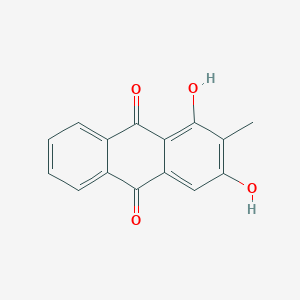
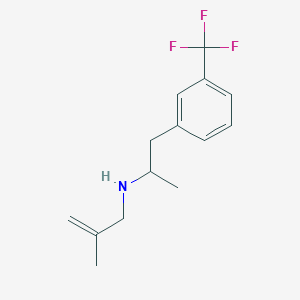
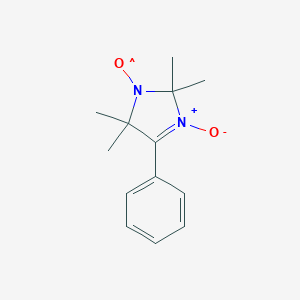
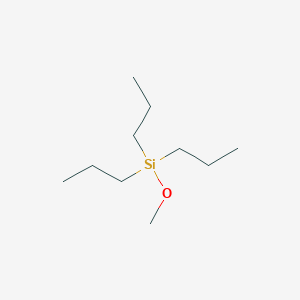
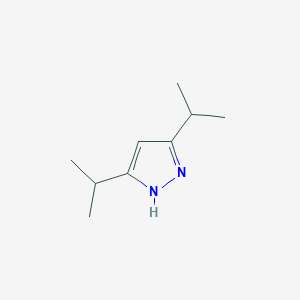
![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
